2-[[5-[4-(Dimethylamino)phenyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid
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Overview
Description
2-[[5-[4-(Dimethylamino)phenyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid is a complex organic compound featuring a triazole ring, a dimethylamino group, and a sulfanylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-[4-(Dimethylamino)phenyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid typically involves multi-step organic reactions. One common method starts with the formation of the triazole ring through a cyclization reaction involving hydrazine derivatives and carbon disulfide. The dimethylamino group is introduced via a nucleophilic substitution reaction, and the final step involves the attachment of the sulfanylacetic acid moiety through a thiol-ene reaction under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-[[5-[4-(Dimethylamino)phenyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole ring .
Scientific Research Applications
2-[[5-[4-(Dimethylamino)phenyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.
Mechanism of Action
The mechanism of action of 2-[[5-[4-(Dimethylamino)phenyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The dimethylamino group can enhance the compound’s solubility and bioavailability, while the sulfanylacetic acid moiety can participate in redox reactions, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Compounds with a similar sulfur-containing heterocyclic ring, known for their diverse biological activities.
Indoles: Aromatic compounds with a nitrogen-containing ring, used in various pharmacological applications.
Uniqueness
2-[[5-[4-(Dimethylamino)phenyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid is unique due to its combination of a triazole ring, a dimethylamino group, and a sulfanylacetic acid moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-[[5-[4-(dimethylamino)phenyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c1-16(2)10-6-4-9(5-7-10)12-14-15-13(17(12)3)20-8-11(18)19/h4-7H,8H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZHMXYXHHRTCNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)O)C2=CC=C(C=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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